molecular formula C21H16N2 B3011852 6-Methyl-4-phenyl-2-(pyridin-4-yl)quinoline CAS No. 402951-72-8

6-Methyl-4-phenyl-2-(pyridin-4-yl)quinoline

Cat. No.: B3011852
CAS No.: 402951-72-8
M. Wt: 296.373
InChI Key: PPVBXIWNUGYMPA-UHFFFAOYSA-N
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Description

6-Methyl-4-phenyl-2-(pyridin-4-yl)quinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Scientific Research Applications

6-Methyl-4-phenyl-2-(pyridin-4-yl)quinoline has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-phenyl-2-(pyridin-4-yl)quinoline typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-aminobenzophenone with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the choice of catalysts and solvents can be tailored to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-phenyl-2-(pyridin-4-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce the corresponding dihydroquinoline .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-4-phenyl-2-(pyridin-4-yl)quinoline stands out due to its unique combination of functional groups, which enhances its chemical reactivity and biological activity. The presence of both the pyridine and phenyl rings, along with the methyl group, provides a distinct advantage in terms of its versatility in various applications .

Properties

IUPAC Name

6-methyl-4-phenyl-2-pyridin-4-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2/c1-15-7-8-20-19(13-15)18(16-5-3-2-4-6-16)14-21(23-20)17-9-11-22-12-10-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVBXIWNUGYMPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C3=CC=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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